1-(4-Acetylphenyl)-2-phenylethane-1,2-dione
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Overview
Description
1-(4-Acetylphenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and a phenylethane-1,2-dione moiety
Mechanism of Action
Target of Action
The primary targets of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
This compound interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of hCAs and AChE by this compound affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH in various body tissues, affecting processes such as respiration and the transport of carbon dioxide and oxygen . On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .
Pharmacokinetics
The compound’s inhibitory effects on hcas and ache suggest that it is able to reach these enzymes in the body, indicating that it has some degree of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on hCAs and AChE. By inhibiting these enzymes, the compound can affect various physiological processes, including acid-base balance and nerve impulse transmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other substances that can bind to hCAs and AChE can affect the compound’s efficacy by competing with it for binding to these enzymes .
Biochemical Analysis
Biochemical Properties
These compounds have been found to inhibit enzymes such as carbonic anhydrase (hCAs) and acetylcholinesterase (AChE), suggesting that 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione may interact with similar enzymes .
Cellular Effects
Related compounds have shown potent inhibition effects towards AChE and hCAs, which could influence various cellular processes . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the behavior of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been found to interact with enzymes such as hCAs and AChE, suggesting that this compound may be involved in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 2-phenylethanone under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-2-phenylethane-1,2-dione has diverse applications in scientific research:
Comparison with Similar Compounds
1-(4-Acetylphenyl)-3-phenylthiourea: Shares the acetylphenyl moiety but differs in the presence of a thiourea group.
4-Acetylphenyl-substituted imidazolium salts: Contain the acetylphenyl group but are part of the imidazolium family.
Uniqueness: 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione is unique due to its diketone structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(4-acetylphenyl)-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-11(17)12-7-9-14(10-8-12)16(19)15(18)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRPUYRTTUKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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